molecular formula C45H55NO14 B105098 N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester CAS No. 173101-55-8

N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester

Cat. No.: B105098
CAS No.: 173101-55-8
M. Wt: 833.9 g/mol
InChI Key: SNHOKKJPNFVCEH-IMIIKSCNSA-N
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Description

The compound N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes hydroxyl, acetoxy, and benzoate groups, among others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of reactions such as acetylation, hydroxylation, and esterification. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as chromatography and crystallization would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific context in which the compound is used, such as in a biological assay or a chemical reaction.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,50)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHOKKJPNFVCEH-IMIIKSCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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